5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline
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Overview
Description
5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline is a chemical compound characterized by its boronic acid derivative structure and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-(trifluoromethyl)aniline with tetramethyl-1,3,2-dioxaborolane under specific reaction conditions. The reaction typically involves the use of a palladium catalyst and a suitable base to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Derivatives with modified trifluoromethyl groups.
Substitution: Formation of various boronic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryls and other organic compounds.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Its trifluoromethyl group enhances its stability and binding affinity, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group enhances the stability and reactivity of the compound, allowing for efficient coupling reactions.
Molecular Targets and Pathways Involved:
Suzuki-Miyaura Cross-Coupling: The compound targets the palladium catalyst and the organic halide or pseudohalide partner in the cross-coupling reaction.
Enzyme Binding: In biochemical assays, the compound targets specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative used in similar cross-coupling reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions and the synthesis of conjugated copolymers.
Uniqueness: 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline stands out due to its trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds. This unique feature makes it particularly useful in various applications, including drug discovery and industrial synthesis.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)8-5-6-9(10(18)7-8)13(15,16)17/h5-7H,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJHQQKTSZCWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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